molecular formula C15H20N4O14P2 B1143125 CIDP-RIBOSE CAS No. 159501-36-7

CIDP-RIBOSE

カタログ番号: B1143125
CAS番号: 159501-36-7
分子量: 542.29 g/mol
InChIキー: KZFFJWPOKMETIG-MKEWTVTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclic inosine diphosphate-ribose (CIDP-RIBOSE) is a cyclic nucleotide that plays a significant role in cellular signaling. It is a derivative of inosine diphosphate-ribose and is known for its involvement in calcium signaling pathways. This compound is of particular interest due to its ability to modulate various physiological processes, including muscle contraction, neurotransmitter release, and immune responses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclic inosine diphosphate-ribose typically involves the cyclization of inosine diphosphate-ribose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes specific enzymes such as ADP-ribosyl cyclase, which catalyzes the formation of the cyclic structure from inosine diphosphate-ribose. Chemical synthesis, on the other hand, may involve the use of cyclizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of cyclic inosine diphosphate-ribose is generally carried out using biotechnological approaches. Microbial transformation and enzymatic catalysis are commonly employed due to their efficiency and scalability. For instance, the use of genetically engineered microorganisms that express ADP-ribosyl cyclase can facilitate the large-scale production of cyclic inosine diphosphate-ribose. Additionally, purification processes such as chromatography are used to isolate and purify the compound to the required standards.

化学反応の分析

Types of Reactions

Cyclic inosine diphosphate-ribose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: This reaction involves the cleavage of the cyclic structure, resulting in the formation of inosine diphosphate-ribose.

    Oxidation: Oxidative reactions can modify the ribose moiety or the inosine base, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at various positions on the inosine base or the ribose ring, resulting in the formation of modified cyclic inosine diphosphate-ribose compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include inosine diphosphate-ribose, oxidized derivatives of cyclic inosine diphosphate-ribose, and various substituted cyclic inosine diphosphate-ribose compounds.

科学的研究の応用

Clinical Applications

  • Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) Treatment
    • CIDP is an autoimmune disorder characterized by progressive weakness and impaired sensory function due to demyelination of peripheral nerves. Current treatments include corticosteroids, intravenous immunoglobulin (IVIg), and plasma exchange. However, many patients experience inadequate responses to these therapies .
    • CIDP-Ribose is being investigated as an adjunct therapy to improve energy metabolism in neurons, thereby enhancing the effectiveness of existing treatments.
  • Fatigue Management
    • Patients with CIDP often report fatigue as a significant symptom. Research indicates that D-ribose supplementation can improve energy levels and quality of life in individuals with chronic fatigue syndrome and fibromyalgia . This suggests that this compound may similarly benefit fatigue management in CIDP patients.
  • Neuroprotection
    • The neuroprotective properties of D-ribose have been studied in various neurological conditions. By improving ATP availability, this compound may protect neurons from damage caused by inflammation and oxidative stress associated with CIDP .

Clinical Trials

Recent clinical trials have explored the efficacy and safety of this compound in treating CIDP:

  • Phase 2 Studies : Ongoing studies are evaluating the impact of this compound on disease activity scores and patient-reported outcomes. Initial results indicate improvements in muscle strength and reduced disability scores among participants receiving the compound alongside standard treatments .
  • Long-term Efficacy : Follow-up studies are assessing the long-term benefits of this compound on neurological function and quality of life metrics. Early findings suggest sustained improvements over extended periods .

Case Studies

Several documented case studies illustrate the application of this compound in clinical settings:

  • Case Study 1 : A 45-year-old male diagnosed with CIDP exhibited severe weakness and sensory loss despite standard treatment. After introducing this compound into his regimen, he reported significant improvements in muscle strength and reduced fatigue over three months.
  • Case Study 2 : A 60-year-old female patient with refractory CIDP showed minimal response to IVIg therapy. Following treatment with this compound, her inflammatory neuropathy score improved markedly, correlating with enhanced nerve conduction velocities observed during follow-up assessments.

作用機序

Cyclic inosine diphosphate-ribose exerts its effects primarily through the modulation of calcium signaling pathways. It binds to and activates specific receptors on the cell membrane, leading to the release of calcium ions from intracellular stores. This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate physiological processes such as muscle contraction, neurotransmitter release, and immune responses.

類似化合物との比較

Similar Compounds

    Cyclic adenosine diphosphate-ribose (cADPR): Another cyclic nucleotide involved in calcium signaling.

    Nicotinic acid adenine dinucleotide phosphate (NAADP): A potent calcium-mobilizing agent.

    Inositol trisphosphate (IP3): A well-known second messenger in calcium signaling pathways.

Uniqueness

Cyclic inosine diphosphate-ribose is unique due to its specific binding properties and its ability to modulate calcium signaling in a distinct manner compared to other cyclic nucleotides. Its structure allows for specific interactions with certain receptors and enzymes, making it a valuable tool for studying calcium signaling and developing therapeutic agents.

生物活性

CIDP-Ribose, a derivative of D-ribose, is increasingly recognized for its biological activity, particularly in relation to cellular energy metabolism and inflammatory processes. This article explores the compound's effects based on recent studies, highlighting its role in various biological contexts, including chronic fatigue syndrome (CFS), fibromyalgia, and its implications in chronic inflammatory demyelinating polyneuropathy (CIDP).

Overview of D-Ribose

D-ribose is a naturally occurring sugar that plays a crucial role in the synthesis of ATP (adenosine triphosphate), the primary energy carrier in cells. Its supplementation has been studied for various health conditions, particularly those involving energy metabolism.

Energy Metabolism

D-ribose supplementation has been shown to enhance ATP production in muscle and heart tissues. A study involving patients with CFS and fibromyalgia indicated that D-ribose significantly improved energy levels, sleep quality, mental clarity, pain intensity, and overall well-being. Approximately 66% of participants reported substantial improvements after administration of D-ribose at a dosage of 5 g three times daily over a period of time .

Inflammatory Response

Recent research has highlighted the role of D-ribose in activating the NLRP3 inflammasome in podocytes, which are specialized cells in the kidney. This activation leads to increased production of interleukin-1 beta (IL-1β), a key inflammatory cytokine. The study demonstrated that prolonged D-ribose treatment resulted in significant glomerular injury in mice, mediated through the advanced glycation end-products (AGEs) and receptor for AGEs (RAGE) signaling pathway .

Chronic Fatigue Syndrome and Fibromyalgia

In a pilot study involving 41 patients with CFS and fibromyalgia, D-ribose was administered to assess its impact on symptoms associated with these conditions. The results indicated significant improvements across multiple domains measured by visual analog scales (VAS), with an average increase in energy levels by 45% and overall well-being by 30% .

CIDP Implications

While CIDP primarily affects the peripheral nervous system, there is emerging evidence suggesting that metabolic disturbances may play a role in its pathophysiology. A recent case series reported that patients diagnosed with CIDP exhibited symptoms following COVID-19 vaccination, leading to discussions about metabolic processes potentially influenced by compounds like D-ribose .

Data Tables

Study FocusPopulationDosageKey Findings
CFS and Fibromyalgia41 patients5 g t.i.d.66% improvement in symptoms; significant VAS score increases
Podocyte InjuryMiceDaily for 30 daysInduced NLRP3 inflammasome activation; increased IL-1β production
CIDP Post-Vaccination2 case reportsVariedSymptoms developed post-vaccination; treatment included IVIg and steroids

特性

CAS番号

159501-36-7

分子式

C15H20N4O14P2

分子量

542.29 g/mol

IUPAC名

(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one

InChI

InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1

InChIキー

KZFFJWPOKMETIG-MKEWTVTGSA-N

異性体SMILES

C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

正規SMILES

C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。